molecular formula C22H22Br2Cl2F2N2O4 B2628095 Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate CAS No. 1820673-55-9

Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate

Cat. No. B2628095
M. Wt: 647.13
InChI Key: IGKVOEZFRDPGBX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Amidomercuration-Cyclization Reactions

The compound is potentially involved in studies related to amidomercuration-cyclization reactions. For example, research conducted by Berger and Kerly (1993) explored the dilithation of N-tert-butoxycarbonylanilines, followed by the addition of bromo-substituted compounds, leading to the formation of various N-tert-butoxycarbonyl derivatives. These reactions were investigated for their efficiency in generating complex organic structures, highlighting the compound's utility in synthesizing tetrahydroquinolines and dihydroindoles (Berger & Kerly, 1993).

Diels‐Alder Reaction Involvement

Research on the Diels‐Alder reaction of 2‐Amido Substituted Furans, as conducted by Padwa, Brodney, and Lynch (2003), emphasizes the compound's role in facilitating complex cycloaddition reactions. This study showcases the versatility of tert-butyl derivatives in organic synthesis, especially in the preparation of hexahydroindolinones, highlighting the strategic use of carbamate esters (Padwa, Brodney, & Lynch, 2003).

Lithiation Reaction Studies

The synthesis of tetrahydroquinolines and tetrahydro-naphthyridines via directed lithiation reactions, as explored by Reed, Rotchford, and Strickland (1988), is another application area. This research illustrates the compound's utility in generating quinoline and naphthyridine rings, essential structures in medicinal chemistry and material science (Reed, Rotchford, & Strickland, 1988).

Catalyzed Amidation Reactions

The room-temperature Pd-catalyzed amidation of aryl bromides, utilizing tert-butyl carbamate, as discussed by Bhagwanth et al. (2009), represents another significant application. This study underscores the compound's role in facilitating the synthesis of N-Boc-protected anilines, a critical step in pharmaceutical development and organic synthesis (Bhagwanth, Waterson, Adjabeng, & Hornberger, 2009).

Safety And Hazards

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Future Directions

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I hope this general guide is helpful. If you have a specific question about a different compound, feel free to ask!


properties

CAS RN

1820673-55-9

Product Name

Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate

Molecular Formula

C22H22Br2Cl2F2N2O4

Molecular Weight

647.13

IUPAC Name

tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate

InChI

InChI=1S/C22H22Br2Cl2F2N2O4/c1-21(2,3)33-19(31)29(17-13(27)9-7-11(23)15(17)25)30(20(32)34-22(4,5)6)18-14(28)10-8-12(24)16(18)26/h7-10H,1-6H3

InChI Key

IGKVOEZFRDPGBX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1Cl)Br)F)N(C2=C(C=CC(=C2Cl)Br)F)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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